Methyl (2,3-dihydro-1h-inden-2-yl)glycinate
Description
Methyl (2,3-dihydro-1H-inden-2-yl)glycinate is a glycine-derived ester featuring a 2,3-dihydro-1H-indene (indane) backbone. Its structure comprises a methyl ester group (-COOCH₃) and an aminoethyl (-NHCH₂-) moiety attached to the 2-position of the indane ring.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-13-11-6-9-4-2-3-5-10(9)7-11/h2-5,11,13H,6-8H2,1H3 |
InChI Key |
MQTJTXXFOGORIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,3-dihydro-1h-inden-2-yl)glycinate typically involves the reaction of indane derivatives with glycine esters under specific conditions. One common method involves the use of a base-catalyzed reaction where the indane derivative is reacted with methyl glycinate in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indane moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted indane derivatives .
Scientific Research Applications
Methyl (2,3-dihydro-1h-inden-2-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which Methyl (2,3-dihydro-1h-inden-2-yl)glycinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl (2,3-dihydro-1H-inden-2-yl)glycinate, enabling a comparative analysis of their properties, synthesis, and applications:
Structural Analogues
Physicochemical Properties
- Polarity: The glycinate derivative exhibits higher polarity than non-amino esters (e.g., Methyl 2,3-dihydro-1H-indene-1-carboxylate) due to its NH group, enhancing solubility in polar solvents .
- Stability: The hydrochloride salt form of ethyl 1-amino-indene carboxylate improves stability under acidic conditions, whereas the hydroxylated analogue (Methyl 2-(5-hydroxy-indenyl)acetate) may undergo oxidation .
- Crystallography : While crystallographic data for the target compound is unavailable, related indane derivatives (e.g., in ) are often analyzed using SHELX or ORTEP-3 software for structural validation .
Analytical Characterization
- NMR Spectroscopy : Indane protons typically resonate between δ 2.5–3.5 ppm (CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons). Glycinate derivatives show additional signals for NH (δ 1.5–2.5 ppm) and ester carbonyls (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for indole-fused glycinate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
